molecular formula C10H11BrO B13029198 7-Bromo-2-methylchromane

7-Bromo-2-methylchromane

Cat. No.: B13029198
M. Wt: 227.10 g/mol
InChI Key: INMVXXNDMQTHTH-UHFFFAOYSA-N
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Description

7-Bromo-2-methylchromane is an organic compound with the molecular formula C10H11BrO. It is a derivative of chromane, where a bromine atom is substituted at the 7th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylchromane typically involves the bromination of 2-methylchromane. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the chromane ring. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the 7th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-methylchromane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-2-methylchromane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2-methylchromane involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atom can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions. Pathways involved may include modulation of signal transduction and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-2-methylchromane is unique due to the presence of both a bromine atom and a methyl group, which confer specific reactivity patterns and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile scaffold in synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

7-bromo-2-methyl-3,4-dihydro-2H-chromene

InChI

InChI=1S/C10H11BrO/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h4-7H,2-3H2,1H3

InChI Key

INMVXXNDMQTHTH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(O1)C=C(C=C2)Br

Origin of Product

United States

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